molecular formula C5H10N2 B13090313 Bicyclo[1.1.1]pentan-1-ylhydrazine

Bicyclo[1.1.1]pentan-1-ylhydrazine

Cat. No.: B13090313
M. Wt: 98.15 g/mol
InChI Key: VYDXZSUSCGFJCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[1.1.1]pentan-1-ylhydrazine is a strained bicyclic compound featuring a hydrazine group attached to the bridgehead carbon of the bicyclo[1.1.1]pentane (BCP) scaffold. The BCP core is characterized by its unique three-dimensional geometry, with a bridgehead C–C distance of 1.8 Å, significantly shorter than linear alkanes or aromatic systems like benzene (2.8 Å) . This compound has gained prominence in medicinal chemistry as a bioisostere for phenyl rings, tert-butyl groups, and alkynes, offering improved solubility and metabolic stability while retaining target affinity .

Synthetic routes to this compound often begin with [1.1.1]propellane, which undergoes hydrohydrazination with di-tert-butyl azodicarboxylate in the presence of Mn(dpm)₃. Subsequent deprotection yields the free hydrazine derivative . Scalable protocols have been developed, emphasizing safety and cost-effectiveness, making it viable for industrial applications . Its utility is exemplified in the synthesis of iodopyrazoles and bromopyrazoles via condensation/iodination sequences, where the BCP scaffold enhances regioselectivity and reaction efficiency .

Properties

Molecular Formula

C5H10N2

Molecular Weight

98.15 g/mol

IUPAC Name

1-bicyclo[1.1.1]pentanylhydrazine

InChI

InChI=1S/C5H10N2/c6-7-5-1-4(2-5)3-5/h4,7H,1-3,6H2

InChI Key

VYDXZSUSCGFJCQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2)NN

Origin of Product

United States

Preparation Methods

Mn(dpm)3-Catalyzed Hydrohydrazination of [1.1.1]Propellane

The most notable and scalable method for preparing bicyclo[1.1.1]pentan-1-ylhydrazine involves the hydrohydrazination of [1.1.1]propellane:

  • Starting Materials: [1.1.1]Propellane, di-tert-butyl azodicarboxylate, phenylsilane
  • Catalyst: Manganese(III) dipivaloylmethane complex (Mn(dpm)3)
  • Process: The reaction proceeds via radical addition of the azodicarboxylate to [1.1.1]propellane under mild conditions, forming di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate as an intermediate.
  • Deprotection: Subsequent removal of the Boc protecting groups yields this compound.
  • Further Reduction: This hydrazine intermediate can be reduced to 1-bicyclo[1.1.1]pentylamine if desired.
  • Advantages: This route is superior regarding scalability, yield, safety, and cost compared to earlier methods.
Step Reagents & Conditions Outcome
Radical addition [1.1.1]Propellane, di-tert-butyl azodicarboxylate, phenylsilane, Mn(dpm)3 Formation of Boc-protected hydrazine intermediate
Deprotection Acidic conditions (e.g., TFA) This compound
Optional reduction Reducing agent (e.g., hydrogenation) 1-Bicyclo[1.1.1]pentylamine

Radical-Based Functionalization via Visible Light Photocatalysis

Recent advances have demonstrated the use of visible light-induced radical reactions to functionalize bicyclo[1.1.1]pentane derivatives, which could be adapted for hydrazine derivatives:

  • Mechanism: Radical intermediates generated under mild photochemical conditions allow for the selective installation of functional groups on the bicyclo[1.1.1]pentane scaffold.
  • Relevance: Although primarily applied to ketones and azides, this strategy suggests potential for hydrazine functionalization via radical pathways.

Other Approaches and Challenges

  • Direct C–H oxidation or functionalization on the bicyclo[1.1.1]pentane framework is generally difficult due to the strain and lack of accessible sites.
  • Attempts at hydrohydrazination via other routes have been limited by safety concerns, low scalability, and complicated purification steps such as distillation and flash chromatography.
  • Transition metal-catalyzed cross-coupling methods are well-established for 1,3-disubstituted bicyclo[1.1.1]pentanes but less so for hydrazine derivatives specifically.

Comparative Analysis of Preparation Routes

Method Key Features Yield & Scalability Safety & Practicality References
Mn(dpm)3-catalyzed hydrohydrazination Radical addition to [1.1.1]propellane, Boc-protected intermediate High yield, scalable Safe, cost-effective, mild conditions ,
Visible light-induced radical functionalization Mild, photochemical, radical mechanism Moderate to high yields Mild temperature, metal-free ,
Earlier hydrohydrazination routes Direct amine installation via hydrazine Low yield, unscalable Safety issues, difficult purification
Transition metal cross-coupling Effective for C–C bond formation on BCPs High yield for C–C bonds Less developed for hydrazine moiety

Research Findings and Notes

  • The Mn(dpm)3-catalyzed method represents a breakthrough in the synthesis of this compound, enabling gram-scale production with improved safety profiles.
  • Radical intermediates are key to functionalizing the bicyclo[1.1.1]pentane scaffold due to the high ring strain and reactivity of [1.1.1]propellane.
  • The hydrazine form is a valuable intermediate for further transformations, including reduction to amines or coupling reactions.
  • The use of protecting groups (e.g., Boc) is essential to stabilize the hydrazine intermediate during synthesis and purification.
  • Photochemical methods offer promising alternatives for functionalization but require further adaptation for hydrazine derivatives.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[1.1.1]pentan-1-ylhydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Drug Development

Bicyclo[1.1.1]pentan-1-ylhydrazine serves as a promising scaffolding in the development of pharmaceuticals due to its ability to replace traditional aromatic rings without sacrificing biological activity:

  • Bioisosteric Replacement : It has been established that bicyclo[1.1.1]pentane can effectively replace phenyl rings in various drug candidates, resulting in compounds with improved pharmacokinetic properties .
  • Enhanced Drug Candidates : Numerous pharmaceutical companies, including Gilead Sciences and Merck, are utilizing bicyclo[1.1.1]pentane derivatives in their drug discovery projects . For instance, the incorporation of this scaffold into local anesthetics has shown promising results in efficacy and safety profiles.
Compound TypeExample StructureApplication Area
Bicyclo[1.1.1]pentane derivatives3-Aminobicyclo[1.1.1]pentan-1-yl derivativesAnticancer agents
Functionalized bicyclo[1.1.1]pentanes3-Acetylbicyclo[1.1.1]pentane derivativesPain management
Complexed bicyclo[1.1.1]pentanesBicyclo[1.1.1]pentan-2-oneAntiviral compounds

Case Studies in Drug Discovery

Several studies have highlighted the successful application of this compound in drug discovery:

  • A study demonstrated that substituting the phenyl ring with bicyclo[1.1.1]pentane significantly increased the potency of mGluR antagonists .
  • Another research project synthesized over 300 functionalized bicyclo[1.1.1]pentanes, showcasing their utility in developing new therapeutic agents .

Synthesis Techniques

Recent advancements have led to innovative synthetic methods for producing this compound derivatives:

  • Light-enabled Synthesis : A scalable reaction method using light irradiation allows for the synthesis of bicyclo[1.1.1]pentane halides without catalysts, yielding high-purity products suitable for further transformations .
  • Radical Multicomponent Reactions : This approach has enabled the efficient creation of unsymmetrically substituted bicyclo[1.1.1]pentanes, expanding the chemical space available for drug design .

Potential Therapeutic Uses

Beyond its applications in drug development, this compound shows potential in various therapeutic areas:

  • Anticancer Agents : The compound's derivatives have been tested for cytotoxicity against several human cancer cell lines, indicating potential as anticancer drugs .
  • Neurological Disorders : Research suggests that modifications of bicyclo[1.1.1]pentan derivatives could lead to new treatments for conditions like depression and anxiety by targeting neurotransmitter systems more effectively than traditional compounds.

Mechanism of Action

The mechanism of action of bicyclo[1.1.1]pentan-1-ylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The unique three-dimensional structure of the bicyclo[1.1.1]pentane core allows for specific binding interactions, which can modulate the activity of the target molecules. The hydrazine group can also participate in redox reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Table 1: Key Physicochemical Parameters of Bioisosteres

Compound Bridgehead C–C Distance (Å) LogP (Lipophilicity) Water Solubility Stability Notes
Bicyclo[1.1.1]pentane 1.8 Moderate High Stable under standard conditions
Cubane 1.5 High Low Unstable with metals/heat
Bicyclo[2.2.2]octane 2.6 High Moderate High thermal stability
para-Substituted Benzene 2.8 Variable Low Prone to metabolic oxidation

Key Observations :

  • Bicyclo[1.1.1]pentane : Balances lipophilicity and solubility, making it ideal for drug candidates requiring enhanced bioavailability .
  • Cubane : While geometrically similar to BCP, its instability under mechanical stress or heating limits practical use .
  • Bicyclo[2.2.2]octane : Closer C–C distance (2.6 Å) to benzene but higher lipophilicity, which may reduce solubility in polar media .

Research Findings and Limitations

  • Advantages of BCP-Hydrazine :
    • Superior metabolic stability compared to cubane and benzene-based analogs .
    • Compatibility with transition-metal catalysis, unlike cubane, which degrades in the presence of metals .
  • Limitations: Limited commercial availability of advanced derivatives (e.g., fluorinated BCPs) due to complex syntheses . High cost of small-scale batches (e.g., 100 mg of BCP-hydrazine dihydrochloride costs ~€327) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.